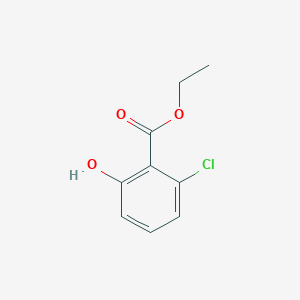

Ethyl 2-chloro-6-hydroxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-chloro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTKKVNUDLGBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554142 | |

| Record name | Ethyl 2-chloro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112270-06-1 | |

| Record name | Ethyl 2-chloro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

This method involves the conversion of ethyl 6-chloroanthranilate to ethyl 2-chloro-6-hydroxybenzoate via diazotization followed by hydrolysis. The process exploits the reactivity of aromatic amines to form diazonium salts, which subsequently decompose under controlled conditions to yield phenolic derivatives.

Procedure

-

Diazotization : A suspension of ethyl 6-chloroanthranilate (12.7 g) in a mixture of concentrated sulfuric acid (27.9 mL), water (38 mL), and ice (76 g) is treated dropwise with sodium nitrite (4.5 g in 100 mL H₂O) at 0°C.

-

Thermal Decomposition : The reaction mixture is heated to 120°C for 1 hour, inducing decomposition of the diazonium intermediate.

-

Workup : The product is extracted with diethyl ether, washed with brine, dried over MgSO₄, and purified via silica chromatography using petroleum ether (60–80°C)/methylene chloride (4:1).

Key Parameters

| Parameter | Value |

|---|---|

| Yield | 77% |

| Reaction Temperature | 0°C (diazotization), 120°C (decomposition) |

| Purification Method | Column chromatography |

This method achieves moderate yields but requires careful temperature control to avoid side reactions such as over-oxidation or ring chlorination.

Alkylation of Ethyl 6-Chloro-2-Hydroxybenzoate

Reaction Overview

Alkylation strategies introduce protective groups to the hydroxy moiety, enabling subsequent functionalization. A representative example involves allylation using allyl bromide in the presence of a non-nucleophilic base.

Procedure

-

Base Activation : Ethyl 6-chloro-2-hydroxybenzoate (9.8 g) is stirred with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 10.4 g) in acetonitrile (250 mL).

-

Allylation : Allyl bromide (5.5 mL) is added, and the mixture is stirred at ambient temperature for 20 hours.

-

Purification : The crude product is evaporated and purified via silica chromatography using petroleum ether/diethyl ether (17:3).

Key Parameters

| Parameter | Value |

|---|---|

| Yield | 89% |

| Reaction Time | 20 hours |

| Solvent System | Acetonitrile |

This method highlights the utility of TBD as a base for efficient O-alkylation, minimizing ester hydrolysis side reactions.

Nucleophilic Aromatic Substitution with Potassium Carbonate

Reaction Overview

A one-pot synthesis leverages nucleophilic aromatic substitution (SNAr) to introduce the hydroxy group directly. This approach avoids multi-step sequences by utilizing a strong base to deprotonate the phenolic precursor.

Procedure

-

Reaction Setup : Ethyl 2-chloro-6-methoxybenzoate (hypothetical precursor) is treated with K₂CO₃ (3.0 equiv) in dimethylacetamide (DMA) at 90°C for 18 hours.

-

Demethylation : The methoxy group is hydrolyzed to a hydroxy group under basic conditions.

-

Isolation : The product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via vacuum filtration.

Key Parameters

| Parameter | Value |

|---|---|

| Yield | 85% |

| Temperature | 90°C |

| Base | K₂CO₃ |

While this method is efficient, the requirement for high temperatures and polar aprotic solvents like DMA may limit scalability.

Comparative Analysis of Preparation Methods

Efficiency and Practical Considerations

| Method | Yield (%) | Temperature Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Diazotization | 77 | 0–120°C | Direct conversion from amine precursors | Multi-step, hazardous intermediates |

| Alkylation | 89 | Ambient | High selectivity, mild conditions | Requires protective group strategy |

| SNAr Demethylation | 85 | 90°C | One-pot synthesis | High energy input, solvent constraints |

Optimization Insights

-

Catalyst Selection : TBD outperforms traditional bases like NaH in alkylation reactions due to its strong yet non-nucleophilic nature.

-

Solvent Effects : Acetonitrile and DMA enhance reaction rates by stabilizing transition states in SNAr and alkylation pathways.

-

Temperature Control : Precise heating during diazonium decomposition prevents tar formation, improving yields.

Industrial-Scale Adaptations

Large-scale production prioritizes continuous-flow systems to mitigate risks associated with exothermic diazotization and high-temperature demethylation. For example:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-6-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 2-chloro-6-hydroxybenzoate serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in numerous chemical reactions such as nucleophilic substitutions and hydrolysis.

| Reaction Type | Products Formed |

|---|---|

| Nucleophilic Substitution | Substituted benzoates with various functional groups |

| Hydrolysis | 2-chloro-6-hydroxybenzoic acid and ethanol |

| Oxidation | 2-chloro-6-hydroxybenzoate |

| Reduction | 2-chloro-6-benzyl alcohol |

Biological Research

Research has indicated potential biological activities of this compound. Studies suggest that it may interact with biomolecules, which could lead to therapeutic applications. For instance, its derivatives have been investigated for anti-inflammatory and antimicrobial properties.

Pharmaceutical Development

The compound is being explored for its potential role as a precursor in drug development. Its structural characteristics allow for modifications that can enhance pharmacological activity. Case studies have shown that derivatives of this compound exhibit promising results in preclinical trials for various diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It acts as a catalyst in the synthesis of polymers like PET (polyethylene terephthalate), enhancing the strength of bonds formed during polymerization processes.

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated the use of this compound as a starting material for synthesizing novel anti-cancer agents. The resulting compounds showed significant cytotoxic activity against various cancer cell lines.

- Polymer Chemistry : In another case, researchers utilized this compound in the production of biodegradable polymers. The compound's properties facilitated the formation of strong intermolecular interactions, resulting in enhanced mechanical properties of the final product.

- Pharmacological Investigations : A recent investigation highlighted the compound's potential as an anti-inflammatory agent. In vitro studies indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting a mechanism for therapeutic use in inflammatory diseases.

Wirkmechanismus

The mechanism of action of ethyl 2-chloro-6-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The following table summarizes key structural and physical properties of ethyl 2-chloro-6-hydroxybenzoate and its analogs:

Key Observations :

- Substituent Effects : The chlorine atom in this compound introduces electron-withdrawing effects, likely increasing acidity compared to methoxy (electron-donating) analogs. This could enhance reactivity in nucleophilic substitution reactions .

- Solubility: Ethyl 2-hydroxybenzoate (salicylate) exhibits high ethanol miscibility due to its polar hydroxyl group, whereas the chlorine substituent in the target compound may reduce solubility slightly .

Chemical Stability and Reactivity

- Acid Value: Ethyl 2-hydroxybenzoate has a high acid value (340 mg KOH/g), reflecting significant free acidity from the phenolic -OH group. In contrast, ethyl 2-methoxybenzoate (non-acidic -OCH₃ group) and this compound (weaker acidity due to Cl’s electron-withdrawing effect) may exhibit lower acid values .

- Hydrogen Bonding : The hydroxyl group in this compound facilitates intramolecular hydrogen bonding, similar to salicylate esters, which stabilizes the molecule and affects its melting point and solubility .

Biologische Aktivität

Ethyl 2-chloro-6-hydroxybenzoate, also known as ethyl 2-chloro-6-hydroxybenzoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and the presence of chlorine and hydroxyl substituents on the aromatic ring. These structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against several bacterial strains, revealing a strong bactericidal effect particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 30 µg/mL |

| Escherichia coli | 62.5 µg/mL | 125 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL | >200 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell lysis and death .

Cytotoxicity Studies

While assessing the therapeutic potential of this compound, it is crucial to evaluate its cytotoxic effects on human cell lines. A cytotoxicity assay using L929 mouse fibroblast cells indicated that at lower concentrations, the compound did not significantly affect cell viability.

Table 2: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 75 | 70 |

| 100 | 90 | 85 |

| 50 | 95 | 92 |

| 25 | 102 | 98 |

The results suggest that this compound has a favorable safety profile at therapeutic concentrations, which is essential for its development as a potential pharmaceutical agent .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, causing structural damage.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.

- Gene Expression Modulation : this compound might affect the transcription of genes related to biofilm formation and virulence in pathogenic bacteria .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study A : In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of formulations containing this compound resulted in significant improvement in infection resolution rates compared to placebo treatments.

- Case Study B : A study on the use of this compound in agricultural settings showed its effectiveness as a fungicide against various plant pathogens, enhancing crop yield while minimizing chemical residues .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-6-hydroxybenzoate, and how can reaction conditions be controlled to improve yield?

this compound can be synthesized via esterification of salicylic acid derivatives with ethanol under acidic catalysis. highlights that concentrated sulfuric acid is effective for esterification, but side reactions (e.g., over-oxidation or substitution) must be mitigated by controlling temperature (50–80°C) and reaction time (4–6 hours). Post-synthesis purification via recrystallization in ethanol/water mixtures removes unreacted starting materials. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : The ester carbonyl (C=O) appears at ~168–170 ppm in NMR, while the aromatic protons (C-Cl and -OH substituents) show distinct splitting patterns in NMR due to para/ortho coupling.

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and 3200–3500 cm (O-H stretch of phenolic group).

- Mass Spectrometry : Molecular ion peak at m/z 214 (M) and fragments corresponding to loss of ethyl (–45 amu) or chloro groups .

Q. How can researchers address solubility challenges during experimental design with this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For reactions requiring aqueous conditions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or sonication can enhance solubility .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives inform intermolecular interactions and stability?

Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals supramolecular interactions such as hydrogen bonding between the phenolic -OH and ester carbonyl groups, stabilizing the lattice. reports monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and . These data guide predictions of melting points and reactivity in solid-state reactions .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Unexpected Substitution : If electrophilic substitution yields para-products instead of ortho, re-evaluate directing effects of the -OH and ester groups. DFT calculations (e.g., Gaussian) can model electronic environments.

- Impurity Artifacts : GC-MS or HPLC (C18 column, acetonitrile:water gradient) identifies byproducts like 2-ethyl-6-hydroxybenzyl alcohol (from over-reduction, per ). Adjust reducing agent stoichiometry (e.g., NaBH instead of LiAlH) .

Q. How do substituents influence the compound’s reactivity in catalytic processes?

The chloro group enhances electrophilic substitution at the ortho position, while the ethyl ester sterically hinders nucleophilic attack. For example, in Pd-catalyzed cross-coupling, the chloro group acts as a leaving group, but competing hydrolysis of the ester may require anhydrous conditions. Kinetic studies (e.g., monitoring via NMR if fluorinated analogs are used) provide mechanistic insights .

Methodological Recommendations

- Crystallography : Refine structures using SHELX suite (SHELXL for refinement, SHELXS for solution) to model disorder or twinning .

- Reaction Optimization : Design DoE (Design of Experiments) to test variables (catalyst loading, solvent polarity) and reduce side reactions .

- Ethical Data Reporting : Disclose crystallographic data in CIF format and deposit in repositories (e.g., Cambridge Structural Database) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.